molecular formula C7H8ClNO3S B12550865 4-Chloro-N-methoxybenzene-1-sulfonamide CAS No. 143076-07-7

4-Chloro-N-methoxybenzene-1-sulfonamide

Cat. No.: B12550865
CAS No.: 143076-07-7
M. Wt: 221.66 g/mol
InChI Key: WASZWHZNTXAEQZ-UHFFFAOYSA-N
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Description

4-Chloro-N-methoxybenzene-1-sulfonamide is a chemical compound intended for research applications. As a benzenesulfonamide derivative, this class of compounds is of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors . Sulfonamide derivatives are frequently investigated for their diverse biological activities, which can include anticancer properties. Research has shown that certain benzene sulfonamide derivatives act as potent inhibitors of targets like carbonic anhydrase II (CA-II) and Dickkopf-1 (Dkk1), which are proteins implicated in cancer progression . The structure of 4-Chloro-N-methoxybenzene-1-sulfonamide, featuring both chloro and methoxy substituents, makes it a versatile intermediate for further chemical synthesis. Researchers can utilize this compound to create more complex molecules for screening and pharmacological evaluation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

143076-07-7

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

4-chloro-N-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8ClNO3S/c1-12-9-13(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3

InChI Key

WASZWHZNTXAEQZ-UHFFFAOYSA-N

Canonical SMILES

CONS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Route 1: Sulfonyl Chloride Intermediate + N-Methoxyamine

Step 1: Synthesis of 4-Chloro-3-methoxybenzenesulfonyl Chloride

  • Starting Material : 3-Methoxy-4-chlorobenzene
  • Sulfonation : React with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) under controlled conditions to introduce the sulfonyl group.
  • Directing Effects : Methoxy (ortho/para-directing) and chloro (meta-directing) guide sulfonation to position 1 (ortho to methoxy, meta to chloro).
  • Workup : Isolate the sulfonyl chloride via vacuum distillation or crystallization.

Step 2: Reaction with N-Methoxyamine

  • Reagent : N-Methoxyamine (OCH₃NH₂) or hydroxylamine (NH₂OH) followed by methylation.
  • Conditions : Anhydrous dichloromethane (DCM), 0–5°C, with triethylamine (TEA) to neutralize HCl.
  • Yield : Typically 60–80% for analogous sulfonamides.
Reagent Conditions Yield Source
Chlorosulfonic acid Reflux, 6–8 hrs 70–85%
N-Methoxyamine 0–5°C, DCM, TEA 65–75%

Route 2: Two-Step Methylation

Step 1: Sulfonamide Formation

  • Intermediate : React 4-chloro-3-methoxybenzenesulfonyl chloride with hydroxylamine (NH₂OH) to form 4-chloro-3-methoxybenzenesulfonamide hydroxylamine (-SO₂-NH-OH).
  • Conditions : Ethanol/water, 20–25°C, 2–4 hrs.

Step 2: O-Methylation

  • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) in basic media (e.g., NaOH, NaH).
  • Conditions : 50–60°C, 12–24 hrs.
  • Yield : 70–85% for methylation steps.
Step Reagents Conditions Yield Source
Sulfonamide formation Hydroxylamine, EtOH/H₂O 20–25°C, 2–4 hrs 80–90%
O-Methylation CH₃I, NaH, DMF 50–60°C, 12–24 hrs 70–85%

Optimization Strategies

Catalytic Methods

  • Marine Sponge Catalysts : Enhance sulfonamide bond formation efficiency. For example, p-chlorobenzene sulfonyl chloride reacts with amines in the presence of CuO nanoparticles to achieve >90% yields under mild conditions.
  • Workflow Automation : Continuous flow systems improve scalability and reduce side reactions.

Solvent and Base Selection

  • Polar Aprotic Solvents : DCM or THF minimize side reactions (e.g., hydrolysis).
  • Bases : TEA or pyridine effectively neutralize HCl, improving yields.

Industrial-Scale Considerations

Process Economics

  • Wastewater-Free Synthesis : Direct sulfonation of chlorobenzene derivatives using thionyl chloride reduces environmental impact.
  • Cost Analysis :
Component Cost (USD/kg) Source
Chlorosulfonic acid 2.50–3.50
Thionyl chloride 1.80–2.20
Hydroxylamine 0.50–0.70

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Methoxy (-OCH₃) appears as a singlet at δ 3.8–3.9 ppm; sulfonamide protons resonate at δ 7.2–7.5 ppm.
  • IR : Peaks at ~1280 cm⁻¹ (SO₂ asymmetric stretch) and ~840 cm⁻¹ (C-Cl stretch).

Purity Assessment

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0–100% B in 20 min).
  • Melting Point : 148–150°C for analogous sulfonamides.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the chloro and methoxy groups on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions. Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Nitric acid, bromine, and sulfuric acid.

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation and Reduction: Hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.

Major Products Formed

    Electrophilic Substitution: Nitrated or halogenated derivatives of 4-Chloro-N-methoxybenzene-1-sulfonamide.

    Nucleophilic Substitution: Substituted sulfonamide derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

4-Chloro-N-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a methoxy group.

    4-Chloro-3-methoxybenzene-1-sulfonamide: Similar structure but with the methoxy group in a different position.

    4-Methoxybenzenesulfonamide: Lacks the chloro group.

Uniqueness

4-Chloro-N-methoxybenzene-1-sulfonamide is unique due to the specific combination of chloro, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various applications.

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